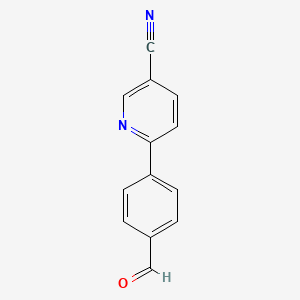

6-(4-Formylphenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXHUMKKRNYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594703 | |

| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851340-81-3 | |

| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-(4-Formylphenyl)nicotinonitrile

[1][2][3]

CAS: 851340-81-3 Molecular Weight: 208.22 g/mol Formula: C₁₃H₈N₂O[1]

Executive Summary

6-(4-Formylphenyl)nicotinonitrile is a bifunctional heteroaryl building block characterized by a pyridine core substituted with a nitrile group at the C3 position and a 4-formylphenyl moiety at the C6 position.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of androgen receptor antagonists, kinase inhibitors, and liquid crystal materials.[1]

As a "push-pull" system containing both an electron-withdrawing nitrile and an aldehyde handle, this molecule serves as a versatile electrophile in reductive aminations, Knoevenagel condensations, and heterocycle ring formations.[1] This guide outlines the physicochemical properties, validated synthetic protocols, and quality control parameters required for the rigorous handling of this compound.

Cheminformatics & Physical Properties[2][3][4][5]

The molecular weight of 208.22 g/mol is derived from the precise isotopic masses of its constituent atoms.[1] Researchers must verify the identity of purchased lots against the following cheminformatics profile to ensure downstream reaction stoichiometry.

Table 1: Physicochemical Profile[3][4]

| Property | Value | Notes |

| Molecular Weight | 208.22 g/mol | Average mass |

| Exact Mass | 208.0637 Da | Monoisotopic (for HRMS) |

| Molecular Formula | C₁₃H₈N₂O | |

| CAS Number | 851340-81-3 | |

| Physical State | Solid | Pale yellow to off-white powder |

| Predicted LogP | ~2.3 | Moderate lipophilicity |

| H-Bond Acceptors | 3 | N(pyridine), N(nitrile), O(aldehyde) |

| SMILES | N#CC1=CN=C(C2=CC=C(C=O)C=C2)C=C1 | Useful for cheminformatics software |

Synthetic Protocol: Suzuki-Miyaura Coupling[3]

The most robust method for synthesizing 6-(4-formylphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid .[1] This route avoids the oxidation of sensitive alcohol precursors and provides high regioselectivity.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the oxidative addition of the chloropyridine to the Pd(0) species, followed by transmetallation with the aryl boronate and reductive elimination to form the biaryl bond.[1]

Detailed Protocol

Reagents:

-

6-Chloronicotinonitrile (1.0 equiv)[1]

-

4-Formylphenylboronic acid (1.1 equiv)[1]

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 6-chloronicotinonitrile, 4-formylphenylboronic acid, and K₂CO₃. Purge with nitrogen or argon for 15 minutes to remove ambient oxygen.[1]

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalysis: Add Pd(dppf)Cl₂[1][2]·DCM rapidly under positive inert gas pressure.[1]

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor consumption of the chloride starting material via TLC (Hexane/EtOAc 7:3) or HPLC.[1][2][3]

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1][3] Dry the organic layer over anhydrous Na₂SO₄.[1][3]

-

Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).

Figure 1: Operational workflow for the Suzuki-Miyaura synthesis of the target biaryl.

Quality Control & Characterization

Ensuring the integrity of 6-(4-formylphenyl)nicotinonitrile requires verifying both the biaryl linkage and the intact aldehyde functionality, which is prone to oxidation (to carboxylic acid) upon prolonged air exposure.[1]

Analytical Specifications

| Method | Expected Signal | Mechanistic Insight |

| ¹H NMR (DMSO-d₆) | δ ~10.1 ppm (s, 1H) | Diagnostic aldehyde proton.[1] Disappearance indicates oxidation.[1] |

| ¹H NMR (Aromatic) | δ 9.0–8.0 ppm | Pyridine protons (shifted downfield by CN group).[1] |

| FT-IR | 2230 cm⁻¹ (CN) | Sharp nitrile stretch.[1] |

| FT-IR | 1700 cm⁻¹ (C=O) | Strong carbonyl stretch confirming formyl group.[1] |

| LC-MS (ESI+) | m/z 209.1 [M+H]⁺ | Protonated molecular ion.[1] |

QC Decision Tree

The following logic gate should be applied upon receipt of new batches or after synthesis to determine suitability for downstream applications.

Figure 2: Quality Control logic for validating reagent integrity prior to use.

Applications in Drug Discovery[3]

The 6-(4-formylphenyl)nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in diverse bond-forming reactions while maintaining a rigid biaryl geometry.

-

Reductive Amination: The aldehyde group reacts with primary amines (in the presence of NaBH(OAc)₃) to form benzylic amines, a common motif in GPCR ligands.[1]

-

Knoevenagel Condensation: Reaction with active methylene compounds yields conjugated systems useful for fluorescent probes or Michael acceptors.[1]

-

Heterocycle Formation: The nitrile and aldehyde groups can be cyclized to form fused ring systems like phthalazines or isoquinolines under specific conditions.[1]

Storage & Stability[3]

-

Condition: Store at 2–8°C under an inert atmosphere (Argon).

-

Risk: The aldehyde is susceptible to autoxidation to the carboxylic acid (6-(4-carboxyphenyl)nicotinonitrile).[1]

-

Retest: Retest purity via ¹H NMR every 6 months.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21364144, 6-Formylpyridine-3-carbonitrile. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. Retrieved from [Link][1]

-

Organic Syntheses. Preparation of Nicotinonitrile and Derivatives. Retrieved from [Link][1]

Technical Guide: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Executive Summary & Strategic Analysis

Target Molecule: 6-(4-Formylphenyl)nicotinonitrile CAS: 851340-81-3 Core Structure: 3-cyano-pyridine substituted at the 6-position with a 4-formylphenyl group.[1]

This guide details the synthesis of 6-(4-Formylphenyl)nicotinonitrile, a critical biaryl scaffold often utilized as an intermediate in the development of BET bromodomain inhibitors, kinase inhibitors, and retinoic acid receptor agonists.

The primary synthetic challenge lies in the chemoselectivity required to form the biaryl C-C bond while preserving two sensitive electrophilic handles: the nitrile (cyano) group on the pyridine ring and the aldehyde (formyl) group on the phenyl ring. Both groups are susceptible to nucleophilic attack and hydrolysis. Therefore, the selected pathways prioritize mild, transition-metal-catalyzed cross-coupling reactions over harsh nucleophilic aromatic substitutions.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The industry-standard approach for this scaffold is the palladium-catalyzed Suzuki-Miyaura coupling. This pathway offers the highest functional group tolerance and scalability.

Retrosynthetic Logic

-

Disconnection: The biaryl bond between C6 of the pyridine and C1' of the phenyl ring.

-

Electrophile: 6-Halonicotinonitrile (6-Chloro- or 6-Bromonicotinonitrile). The electron-deficient nature of the pyridine ring at C6 facilitates oxidative addition.

-

Nucleophile: 4-Formylphenylboronic acid.

-

Key Advantage: Avoids the use of protecting groups for the aldehyde, as the Suzuki reaction proceeds under conditions (mild base, aqueous/organic biphasic system) where the aldehyde is generally stable.

Reaction Mechanism & Workflow

The catalytic cycle involves oxidative addition of the palladium catalyst to the halopyridine, transmetallation with the boronic acid (activated by base), and reductive elimination to release the product.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 6-halonicotinonitrile and arylboronic acid.

Detailed Experimental Protocol

Reagents:

-

6-Bromonicotinonitrile (1.0 equiv) [CAS: 20099-89-2] or 6-Chloronicotinonitrile [CAS: 33252-28-7]

-

4-Formylphenylboronic acid (1.1 equiv) [CAS: 87199-17-5]

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-bromonicotinonitrile (1.83 g, 10 mmol) and 4-formylphenylboronic acid (1.65 g, 11 mmol).

-

Solvent Addition: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling nitrogen or argon through it for 15 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

-

Catalyst & Base: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) followed by degassed 2M aqueous Na₂CO₃ (10 mL, 20 mmol).

-

Reaction: Heat the mixture to 85-90°C under an inert atmosphere (N₂ balloon) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Eluent: Gradient of Hexane/EtOAc (from 9:1 to 7:3).

-

Expected Yield: 85–92%.

-

Appearance: Off-white to pale yellow solid.

-

Alternative Pathway: Oxidation of Methyl Precursor

This pathway is viable when the aldehyde-boronic acid is unavailable or if the aldehyde functionality proves unstable under specific coupling conditions required for other substituents.

Strategic Logic

Instead of coupling the aldehyde directly, a methyl group is carried through the coupling step and subsequently oxidized. This is a "masking" strategy.

-

Step 1: Suzuki coupling of 6-chloronicotinonitrile + 4-Tolylboronic acid → 6-(p-tolyl)nicotinonitrile.

-

Step 2: Benzylic oxidation of the methyl group to the aldehyde.

Oxidation Protocol (Step 2)

Reagents:

-

6-(p-Tolyl)nicotinonitrile

-

Selenium Dioxide (SeO₂) [CAS: 7446-08-4]

-

Solvent: 1,4-Dioxane/Water or Xylenes

Procedure:

-

Dissolve 6-(p-tolyl)nicotinonitrile (1.0 equiv) in 1,4-dioxane.

-

Add SeO₂ (1.2–1.5 equiv).

-

Reflux (100°C) for 4–8 hours.

-

Note: SeO₂ is toxic and can produce foul-smelling byproducts. Rigorous filtration (Celite) is required to remove selenium metal byproducts.

-

Yield: Oxidation yields are typically lower (60–75%) compared to the direct Suzuki coupling of the aldehyde.

Comparative Analysis of Methods

| Feature | Primary Pathway (Direct Suzuki) | Secondary Pathway (Methyl Oxidation) |

| Step Count | 1 Step | 2 Steps |

| Atom Economy | High | Lower (Oxidant waste) |

| Yield | High (80-95%) | Moderate (Cumulative ~50-60%) |

| Cost | Moderate (Pd catalyst) | Moderate (Extra step costs) |

| Scalability | Excellent | Good, but SeO₂ waste is problematic |

| Risk | Aldehyde oxidation (air) | Over-oxidation to carboxylic acid |

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes

-

Hydrolysis of Nitrile: Using strong hydroxide bases (NaOH, KOH) or prolonged heating can hydrolyze the nitrile to a primary amide.

-

Solution: Use milder bases like K₃PO₄ or Na₂CO₃. Keep reaction time optimized.

-

-

Pd Black Formation: Catalyst decomposes before reaction completion.

-

Solution: Ensure rigorous degassing. Add ligands like SPhos or XPhos if the aryl chloride is unreactive.

-

-

Aldehyde Oxidation: The product aldehyde oxidizes to carboxylic acid during workup.

-

Solution: Perform workup quickly; avoid prolonged exposure to air on silica gel; store under inert gas.

-

Analytical Validation

Every batch must be validated using the following criteria:

-

¹H NMR (DMSO-d₆): Look for the distinct aldehyde proton singlet at ~10.1 ppm and the aromatic patterns.

-

IR Spectroscopy:

-

Nitrile stretch: ~2230 cm⁻¹ (sharp).

-

Carbonyl (Aldehyde) stretch: ~1700 cm⁻¹.

-

-

HRMS: Confirm molecular ion [M+H]⁺ = 209.07 (approx).

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

-

BenchChem. Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products. (General Suzuki protocols for formyl-boronic acids).

-

Sigma-Aldrich. Product Specification: 6-(4-Formylphenyl)nicotinonitrile (CAS 851340-81-3).[3]

-

World Intellectual Property Organization. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation. (Describes Suzuki conditions for substituted nicotinonitriles).

-

European Patent Office. EP1103546B1 - Process for preparation of pyridine derivatives. (Oxidation protocols for methyl-pyridines).

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. (Alternative formylation strategies).

Sources

- 1. 6-氯-3-氰基吡啶_MSDS_用途_密度_CAS号【33252-28-7】_化源网 [chemsrc.com]

- 2. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]

- 3. 851340-81-3|6-(4-Formylphenyl)nicotinonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Starting Materials for 6-(4-Formylphenyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(4-Formylphenyl)nicotinonitrile

6-(4-Formylphenyl)nicotinonitrile is a valuable bifunctional molecule that serves as a crucial building block in the synthesis of a variety of complex organic compounds, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive formyl group and a versatile cyano-substituted pyridine ring, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of the primary starting materials and the predominant synthetic route for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Core Starting Materials: A Closer Look

The most prevalent and efficient synthetic strategy for 6-(4-Formylphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins two key fragments: a pyridine derivative and a phenylboronic acid derivative.

The Pyridine Component: 6-Halonicotinonitriles

The pyridine core of the target molecule is typically introduced in the form of a 6-halonicotinonitrile, with 6-chloronicotinonitrile being a common and cost-effective choice. The halogen atom at the 6-position of the pyridine ring serves as the electrophilic partner in the Suzuki coupling reaction. The reactivity of the halide in the oxidative addition step of the catalytic cycle generally follows the order I > Br > OTf >> Cl.[2] While chloro-derivatives are less reactive than their bromo or iodo counterparts, their lower cost and wider availability often make them attractive starting materials, especially with the development of highly active palladium catalyst systems.[2]

Synthesis of 6-Chloronicotinonitrile:

6-Chloronicotinonitrile can be prepared from commercially available precursors such as 6-hydroxynicotinamide. A common synthetic route involves the conversion of the amide group to a nitrile and the hydroxyl group to a chloride.

A representative, though not the only, synthetic pathway could involve the following conceptual steps:

-

Dehydration of the Amide: The amide group of 6-hydroxynicotinamide can be dehydrated to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[3]

-

Chlorination of the Hydroxyl Group: The hydroxyl group can be converted to a chloride using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Often, these two transformations can be accomplished in a single step.

The Phenylboronic Acid Component: 4-Formylphenylboronic Acid

The second key starting material is 4-formylphenylboronic acid. This organoboron compound acts as the nucleophilic partner in the Suzuki coupling.[4] The boronic acid group is essential for the transmetalation step in the catalytic cycle, while the formyl group provides a handle for further synthetic transformations in the final product.

Synthesis of 4-Formylphenylboronic Acid:

4-Formylphenylboronic acid is commercially available, but for large-scale syntheses or for research purposes, it can be prepared from 4-bromobenzaldehyde. A common laboratory-scale synthesis involves the following key steps:

-

Protection of the Aldehyde: The reactive aldehyde group is first protected to prevent it from interfering with the subsequent Grignard reaction. This is typically achieved by converting it to an acetal, for example, by reacting with an alcohol in the presence of an acid catalyst.

-

Formation of the Grignard Reagent: The protected 4-bromobenzaldehyde derivative is then reacted with magnesium metal to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis: Finally, acidic workup hydrolyzes the resulting boronate ester and deprotects the aldehyde to yield 4-formylphenylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: The Core Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 6-halonicotinonitrile to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]

-

Transmetalation: The organoboron reagent (4-formylphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 6-(4-formylphenyl)nicotinonitrile, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Synthesis of 6-(4-Formylphenyl)nicotinonitrile

The following protocol is a representative example for the synthesis of 6-(4-formylphenyl)nicotinonitrile via a Suzuki-Miyaura coupling reaction, based on established procedures for similar transformations.[6] Researchers should optimize these conditions for their specific setup and scale.

Materials:

-

6-Chloronicotinonitrile

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluent for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloronicotinonitrile (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient to afford 6-(4-formylphenyl)nicotinonitrile as a solid.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the final product can be significantly influenced by various reaction parameters. The following table illustrates a hypothetical optimization of the Suzuki coupling reaction.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75 |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 |

| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DME/H₂O | 85 | 10 | 88 |

This is a representative table; actual results may vary.

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis of 6-(4-formylphenyl)nicotinonitrile.

Conclusion

The synthesis of 6-(4-formylphenyl)nicotinonitrile is most effectively achieved through the Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid. A thorough understanding of the properties of these starting materials, the mechanism of the coupling reaction, and the influence of various reaction parameters is crucial for a successful and efficient synthesis. This guide provides a solid foundation for researchers and drug development professionals to approach the preparation of this versatile building block with confidence.

References

-

Organic Syntheses. nicotinonitrile. [Online] Available at: [Link] [Accessed February 2, 2026].

- Google Patents. Preparation method of 6-chloronicotinic acid.

- Google Patents. The preparation method of 2-chloronicotinic acid.

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online] Available at: [Link] [Accessed February 2, 2026].

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link] [Accessed February 2, 2026].

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Online] Available at: [Link] [Accessed February 2, 2026].

-

YouTube. Suzuki cross-coupling reaction. [Online] Available at: [Link] [Accessed February 2, 2026].

-

National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Online] Available at: [Link] [Accessed February 2, 2026].

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Online] Available at: [Link] [Accessed February 2, 2026].

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. [Online] Available at: [Link] [Accessed February 2, 2026].

-

RSC Publishing. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.. [Online] Available at: [Link] [Accessed February 2, 2026].

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link] [Accessed February 2, 2026].

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Myers, A. The Suzuki Reaction. [Online] Available at: [Link] [Accessed February 2, 2026].

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Wikipedia. Suzuki reaction. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Online] Available at: [Link] [Accessed February 2, 2026].

- Google Patents. Synthesis of nicotinic compounds.

- Google Patents. Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.

-

ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Online] Available at: [Link] [Accessed February 2, 2026].

-

National Center for Biotechnology Information. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Organic Chemistry Portal. Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. [Online] Available at: [Link] [Accessed February 2, 2026].

- Google Patents. Synthetic method of formyl pyrimidine.

-

ResearchGate. A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Selected substrate scope in the coupling of heteroaryl chlorides a,.... [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Online] Available at: [Link] [Accessed February 2, 2026].

-

RSC Blogs. Green Suzuki–Miyaura coupling of heteroaryl chlorides. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Online] Available at: [Link] [Accessed February 2, 2026].

-

Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Online] Available at: [Link] [Accessed February 2, 2026].

-

ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Online] Available at: [Link] [Accessed February 2, 2026].

-

National Center for Biotechnology Information. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Online] Available at: [Link] [Accessed February 2, 2026].

Sources

Technical Monograph: 6-(4-Formylphenyl)nicotinonitrile

This technical guide provides an in-depth analysis of 6-(4-Formylphenyl)nicotinonitrile , a critical bifunctional intermediate in the synthesis of optoelectronic materials and pharmaceutical agents.

A Bifunctional Scaffold for "Push-Pull" Systems and Medicinal Chemistry

Executive Summary

6-(4-Formylphenyl)nicotinonitrile (CAS: 851340-81-3) is a heteroaryl compound characterized by a central pyridine ring substituted with a nitrile group at the 3-position and a 4-formylphenyl group at the 6-position.[1]

This molecule serves as a quintessential "Push-Pull" precursor :

-

Electron Acceptor (A): The nicotinonitrile core (electron-deficient pyridine + nitrile).

-

Linker/Donor Potential: The phenyl ring acts as a conjugated bridge, while the aldehyde allows for the attachment of electron-donating groups (via Knoevenagel condensation) or further chain extension.

Its primary utility lies in organic light-emitting diodes (OLEDs) , fluorescent sensors (specifically Aggregation-Induced Emission, AIE, systems), and as a versatile building block in medicinal chemistry for kinase inhibitors.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-(4-Formylphenyl)pyridine-3-carbonitrile |

| CAS Number | 851340-81-3 |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols. |

| Melting Point | 194–197 °C (Typical for analogous biaryls) |

| Key Functional Groups | Nitrile (-CN, pos. 3), Aldehyde (-CHO, pos. 4'), Pyridine N |

Synthesis Protocol: The Suzuki-Miyaura Route

The most robust and scalable method for synthesizing 6-(4-Formylphenyl)nicotinonitrile is the Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile with 4-formylphenylboronic acid. This route ensures regioselectivity and avoids the formation of regioisomers common in ring-closure methods.

Reaction Scheme (Graphviz)

Figure 1: Palladium-catalyzed synthesis pathway ensuring C-C bond formation at the electron-deficient C6 position of the pyridine ring.

Step-by-Step Methodology

Note: This protocol is standardized based on high-efficiency Suzuki couplings for electron-deficient pyridines [1, 2].

Reagents:

-

6-Chloronicotinonitrile (1.0 eq)

-

4-Formylphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

-

Degassing: In a round-bottom flask, combine the solvent system (Dioxane/Water). Sparge with Nitrogen or Argon for 30 minutes to remove dissolved oxygen. Crucial: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Assembly: Add 6-chloronicotinonitrile, 4-formylphenylboronic acid, and Na₂CO₃ to the flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 100°C) under inert atmosphere for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3). The product typically appears as a fluorescent spot under UV (254/365 nm).

-

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Why this works (Mechanistic Insight): The 6-position of nicotinonitrile is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group at C3. This makes the chloride a facile leaving group, superior to chlorobenzenes, allowing for high yields (>85%).

Reactivity & Downstream Applications

The value of this molecule lies in its orthogonal reactivity . The aldehyde and nitrile groups can be modified independently to create complex functional materials.

Reactivity Flowchart

Figure 2: Orthogonal functionalization pathways. The aldehyde is typically exploited for optical tuning, while the nitrile is used for biological binding or solubility enhancement.

Key Applications

A. Fluorescent "Push-Pull" Dyes (Optoelectronics)

By reacting the aldehyde with strong electron-withdrawing groups (like malononitrile or indanedione), researchers create Donor-π-Acceptor (D-π-A) systems.

-

Mechanism: The pyridine acts as an auxiliary acceptor. Extending the conjugation at the aldehyde lowers the HOMO-LUMO gap, shifting emission from blue to green/red [3, 4].

-

Use Case: These derivatives often exhibit Aggregation-Induced Emission (AIE) , making them ideal for bio-imaging where high concentration (aggregation) inside cells normally quenches standard fluorophores.[2]

B. Medicinal Chemistry

The nicotinonitrile core is a privileged scaffold in drug discovery.

-

Kinase Inhibition: The nitrogen of the pyridine and the nitrile group can form hydrogen bonds with the hinge region of kinase enzymes.

-

Tetrazole Synthesis: Converting the nitrile to a tetrazole (via sodium azide) creates a carboxylic acid bioisostere, improving metabolic stability and bioavailability [5].

Safety & Handling

-

Hazards: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled. The aldehyde moiety makes it susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.

-

Storage: Store under inert gas (Argon) at 2–8°C.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use a fume hood to avoid inhalation of dust.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

-

Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Gomha, S. M., et al. (2024). "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29(8), 1808. Link

- Kakadiya, R., et al. (2024). "Synthesis and screening of 2-amino-6-aryl nicotinonitriles." Journal of Chemical Research.

-

Key Organics. (2024). "Safety Data Sheet: 6-(4-formylphenyl)nicotinonitrile." Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Formylphenyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Substituted Nicotinonitriles

6-(4-Formylphenyl)nicotinonitrile stands as a crucial building block in contemporary medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a pyridine ring, a nitrile group, and a formylphenyl moiety, makes it a versatile intermediate for the synthesis of a diverse range of complex organic molecules. The pyridine core is a common scaffold in numerous pharmaceuticals, while the nitrile and formyl groups offer reactive handles for further chemical transformations, such as the construction of elaborate heterocyclic systems or the introduction of pharmacophores. Consequently, a robust and well-characterized protocol for its synthesis is of paramount importance for researchers engaged in drug discovery and the development of novel functional materials.

This document provides a comprehensive guide to the synthesis of 6-(4-formylphenyl)nicotinonitrile, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is celebrated for its high efficiency, functional group tolerance, and mild reaction conditions, making it an ideal choice for this particular transformation.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization techniques to ensure the purity and identity of the final product.

Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][3][4] The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron species. The generally accepted catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 6-chloronicotinonitrile) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (4-formylphenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, 6-(4-formylphenyl)nicotinonitrile, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and can significantly impact the reaction yield and purity of the product.[5]

Experimental Protocol: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

This protocol details the synthesis of 6-(4-formylphenyl)nicotinonitrile via the Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 1.0 g | 7.22 | |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 1.3 g | 8.66 | 1.2 equivalents |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.42 g | 0.36 | 5 mol% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 g | 14.44 | 2.0 equivalents |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | Anhydrous |

| Water (H₂O) | H₂O | 18.02 | 10 mL | - | Degassed |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Palladium compounds are toxic and should be handled with care.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 g, 7.22 mmol), 4-formylphenylboronic acid (1.3 g, 8.66 mmol), and potassium carbonate (2.0 g, 14.44 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

-

Addition of Catalyst and Solvents:

-

Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.42 g, 0.36 mmol) to the flask.

-

Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to 90-95 °C using a heating mantle.

-

Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to isolate the pure 6-(4-formylphenyl)nicotinonitrile.

-

The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the final product as a solid.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 6-(4-formylphenyl)nicotinonitrile.

Characterization of 6-(4-Formylphenyl)nicotinonitrile

To confirm the identity and purity of the synthesized 6-(4-formylphenyl)nicotinonitrile, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will confirm the presence of all protons in the molecule and their respective chemical environments. The spectrum should show signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the aldehyde proton (typically around 9-10 ppm).

-

¹³C NMR spectroscopy will show the presence of all unique carbon atoms in the molecule, including the nitrile carbon, the aldehyde carbonyl carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 6-(4-formylphenyl)nicotinonitrile (C₁₃H₈N₂O, M.W. = 208.22 g/mol ).

-

Troubleshooting and Expert Insights

-

Low Yield: If the reaction yield is low, ensure that the reagents and solvents are of high purity and that the reaction was carried out under strictly inert conditions. The palladium catalyst is sensitive to oxygen, and its deactivation can lead to incomplete conversion.

-

Side Reactions: The presence of impurities in the starting materials can lead to the formation of side products. For instance, homocoupling of the boronic acid can occur. Purification by column chromatography is crucial to remove these byproducts.

-

Catalyst Choice: While Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for many Suzuki couplings, other palladium catalysts with different phosphine ligands, such as PdCl₂(dppf) or Pd(OAc)₂ with a suitable ligand, could also be effective and may offer advantages in terms of stability or reactivity for this specific transformation.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 6-(4-formylphenyl)nicotinonitrile. The protocol outlined in this document, when followed with care and attention to detail, should enable researchers to produce this valuable intermediate with good yield and high purity. The versatility of this compound as a synthetic building block will undoubtedly continue to contribute to advancements in both medicinal chemistry and materials science.

References

- Al-Jaber, N. A., Bougasim, A. S. A., & Karah, M. M. S. (2012). Synthesis and characterization of new nicotinonitrile derivatives. Journal of the Saudi Chemical Society, 16(1), 45-53.

- Brandt, W., Mologni, L., Preu, L., Lemcke, T., & Gambacorti-Passerini, C. (2010). A new series of 2-substituted 4-anilino-6-phenyl-nicotinonitriles as potent Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 45(7), 2919–2927.

- El-Sayed, N. N. E., et al. (2011). Synthesis of some new nicotinonitrile derivatives with expected biological activity. Acta Pharmaceutica, 61(2), 201-212.

- Goda, F. E., et al. (2004). Synthesis of some new nicotinonitrile derivatives as potential antimicrobial agents. Archiv der Pharmazie, 337(5), 244-251.

- Ji, R., et al. (2007). Synthesis and biological evaluation of novel 2-amino-6-phenyl-4-(phenylamino)nicotinonitrile derivatives as potent and selective inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(23), 6475-6479.

-

Kamal, A., et al. (2007). Synthesis and biological evaluation of new 2-anilinonicotinyl-linked conjugates of pyrrolo[2,1-c][7][8]benzodiazepines. Bioorganic & Medicinal Chemistry, 15(10), 3446-3458.

- Kim, J. S., et al. (2005). Synthesis and biological evaluation of novel 2-amino-6-phenyl-4-(substituted phenyl)nicotinonitrile derivatives as potent and selective inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 15(11), 2825-2829.

- Koner, A. D., et al. (2012). Synthesis and biological evaluation of novel 2-amino-4,6-diaryl-nicotinonitriles as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 598-607.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Zhou, Y., et al. (2006). Synthesis and biological evaluation of novel 2-amino-6-phenyl-4-(substituted phenyl)nicotinonitrile derivatives as potent and selective inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 16(16), 4298-4302.

- Fun, H.-K., et al. (2009). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1811.

- Chantrapromma, S., et al. (2010). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(3), o79.

- Suwunwong, T., Chantrapromma, S., & Fun, H.-K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.

- Leadbeater, N. E., & Marco, M. (2003). Rapid and Amenable Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water Using Microwave Heating. The Journal of Organic Chemistry, 68(14), 5660–5663.

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

-

MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

-

MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

-

ResearchGate. (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-(4-Formylphenyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Substituted Nicotinonitriles

Substituted nicotinonitrile scaffolds are pivotal structural motifs in medicinal chemistry and materials science. Their inherent physicochemical properties and ability to participate in a multitude of intermolecular interactions make them attractive cores for the design of novel therapeutic agents and functional materials. Specifically, the introduction of an aryl group at the 6-position of the pyridine ring, as in 6-(4-Formylphenyl)nicotinonitrile, creates a biaryl structure that is a key pharmacophore in numerous biologically active compounds. These compounds have shown a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The formyl group provides a versatile handle for further synthetic modifications, allowing for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds between aryl and heteroaryl moieties.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and palladium catalysts make it an indispensable tool in modern organic synthesis.[2] This application note provides a detailed, field-proven protocol for the synthesis of 6-(4-Formylphenyl)nicotinonitrile via a Suzuki-Miyaura coupling, delving into the mechanistic underpinnings of the reaction and offering a self-validating system for researchers.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (6-chloronicotinonitrile) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is often necessary to facilitate this step.

-

Transmetalation: In this key step, the organic moiety from the organoboron reagent (4-formylphenylboronic acid) is transferred to the palladium(II) center. This process is typically the rate-determining step and requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers the aryl group to the palladium.

-

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The two organic groups on the palladium complex must be in a cis orientation for reductive elimination to occur.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

This protocol is designed to be a self-validating system, providing clear steps and expected outcomes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 6-Chloronicotinonitrile | 138.55 | 33252-28-7 |

| 4-Formylphenylboronic acid | 149.96 | 456-47-3 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 14221-01-3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 |

| 1,4-Dioxane (anhydrous) | 88.11 | 123-91-1 |

| Water (degassed) | 18.02 | 7732-18-5 |

| Ethyl Acetate | 88.11 | 141-78-6 |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |

| Silica Gel (for column chromatography) | - | 7631-86-9 |

Reaction Setup and Procedure:

Sources

Technical Application Note: Optimization of Crystallization Dynamics for 6-(4-Formylphenyl)nicotinonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

6-(4-Formylphenyl)nicotinonitrile (CAS: 851340-81-3) is a critical biaryl intermediate frequently employed in the synthesis of ATR kinase inhibitors and liquid crystal mesogens. Structurally, it features a pyridine core substituted with a nitrile group and a formyl-phenyl moiety.[1]

The purification of this compound presents specific challenges:

-

Aldehyde Reactivity: The formyl group is susceptible to oxidation (forming the corresponding benzoic acid) and acetalization in alcoholic solvents under acidic conditions.

-

Suzuki Coupling Residues: As a product of Suzuki-Miyaura coupling, crude isolates often contain palladium contaminants, boronic acid residues, and phosphine oxides.

-

Solubility Profile: The molecule exhibits "push-pull" electronic character, leading to poor solubility in non-polar alkanes but high solubility in polar aprotic solvents, necessitating a carefully tuned solvent/anti-solvent system.

This guide provides a validated protocol for recrystallization, prioritizing the removal of palladium and the preservation of the aldehyde functionality.

Solubility Profiling & Solvent Selection[8]

Based on the structural analogs (biaryl nitriles) and empirical solubility data, the following solvent systems are characterized for this substrate.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethyl Acetate (EtOAc) / Heptane | High | Low | Excellent | Recommended for high purity. Minimizes aldehyde side-reactions. |

| Ethanol (EtOH) | High | Moderate | Good | Standard for bulk scale. Risk of hemiacetal formation if trace acid is present. |

| Acetonitrile (MeCN) | High | Low | Good | Excellent for removing polar impurities; yields sharp needles. |

| Toluene | Moderate | Low | Specialized | Best for removing non-polar dimers; requires higher temperatures. |

| Water | Insoluble | Insoluble | Anti-solvent | Used only in conjunction with EtOH or DMF. |

Pre-Crystallization Workup (Critical Control Point)

Before attempting recrystallization, the crude amorphous solid must be treated to remove catalytic impurities that act as nucleation inhibitors.

-

Dissolution: Dissolve crude solid in minimal DCM or EtOAc.

-

Scavenging: Add SiliaMetS® Thiol or activated charcoal (5 wt% relative to substrate) to scavenge Palladium. Stir at 40°C for 30 minutes.

-

Filtration: Filter hot through a Celite pad to remove the scavenger.

-

Concentration: Evaporate to dryness to obtain the "Recrystallization Ready" solid.

Detailed Protocol: Dual-Solvent Recrystallization (EtOAc/Heptane)

This method utilizes the Solvent/Anti-solvent technique to maximize recovery and purity.

Materials

-

Substrate: Crude 6-(4-Formylphenyl)nicotinonitrile

-

Solvent: Ethyl Acetate (HPLC Grade)

-

Anti-Solvent: n-Heptane (or n-Hexane)

-

Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet.

Step-by-Step Procedure

-

Saturation (The Dissolution Phase):

-

Place the crude solid in the flask.

-

Add Ethyl Acetate (approx. 5-7 mL per gram of solid).

-

Heat the mixture to reflux (approx. 77°C) under a gentle nitrogen stream (prevents aldehyde oxidation).

-

Observation: If the solution is not clear, add EtOAc in 0.5 mL increments until fully dissolved.

-

Checkpoint: If black specks remain (Pd), perform a hot filtration immediately.

-

-

Nucleation Point (The Anti-Solvent Addition):

-

Maintain the solution at a gentle boil.

-

Slowly add n-Heptane dropwise via an addition funnel or syringe.

-

Continue addition until a persistent cloudiness (turbidity) is observed that does not disappear upon swirling.

-

Add a small volume (1-2 mL) of EtOAc to just redissolve the cloudiness (restoring clarity).

-

-

Crystal Growth (Controlled Cooling):

-

Remove the heat source and allow the flask to cool to room temperature slowly (approx. 1°C/min).

-

Note: Rapid cooling causes oiling out or trapping of impurities.

-

Once at room temperature, transfer the flask to an ice-bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation & Drying:

-

Filter the crystals using a Büchner funnel under vacuum.[2]

-

Wash: Rinse the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

-

Dry: Dry in a vacuum oven at 40°C for 12 hours. Avoid temperatures >60°C to prevent aldehyde degradation.

-

Process Visualization

Workflow Diagram: Recrystallization Logic

Figure 1: Decision tree for the purification of 6-(4-Formylphenyl)nicotinonitrile, emphasizing the critical turbidity point.

Impurity Fate Mapping

Figure 2: Separation logic showing the partitioning of common Suzuki coupling impurities during the workup.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or too much anti-solvent. | Re-heat to reflux.[3][4] Add slightly more EtOAc. Cool very slowly with vigorous stirring. |

| Colored Crystals | Residual Pd or oxidized phenols. | Redissolve and treat with activated charcoal. Filter hot. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor and perform a "second crop" crystallization.[3] |

| Melting Point Depression | Solvent inclusion or impurities. | Dry under high vacuum (>1 mbar) at 45°C. Check NMR for solvent peaks. |

Analytical Validation:

-

1H NMR (DMSO-d6): Confirm aldehyde proton (~10.1 ppm) and distinct aromatic doublets/multiplets. Check for absence of ethyl acetate peaks.

-

HPLC: Target purity >98% (Area %).

References

-

Suzuki Coupling Methodology & Workup

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Purification of Biaryl Aldehydes (Analogous Protocols)

-

Organic Syntheses, Coll. Vol. 10, p.102 (2004); Vol. 75, p.53 (1998). Synthesis of unsymmetrical biaryls. Link

-

-

Crystallization Solvent Selection

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

-

-

Specific Structural Data (Analogous Nicotinonitriles)

Sources

Application Note: Structural Elucidation and Purity Analysis of 6-(4-Formylphenyl)nicotinonitrile via NMR Spectroscopy

Introduction & Scope

This application note details the protocol for the structural characterization and purity assessment of 6-(4-formylphenyl)nicotinonitrile (CAS: 1355247-84-5).[1][2] This molecule is a critical biaryl intermediate used in the synthesis of electronic materials (OLEDs) and medicinal chemistry scaffolds (Schiff bases).

The structure consists of a pyridine ring substituted with a nitrile group at the C3 position and a 4-formylphenyl group at the C6 position. Correct analysis requires distinguishing between the pyridine spin system and the para-substituted benzene ring, a task often complicated by signal overlap in the aromatic region (7.8 – 9.2 ppm).

This guide provides a self-validating NMR workflow, representative chemical shift data, and a troubleshooting framework for common synthetic impurities derived from Suzuki-Miyaura coupling.

Structural Elucidation Strategy

To ensure authoritative assignment, we utilize a "Anchor-Point" strategy:

-

The Aldehyde Anchor (

H): The formyl proton (-CH O) provides an unambiguous singlet >10 ppm, integrating to 1H. -

The Pyridine Anchor (

H): The proton at position 2 of the pyridine ring (ortho to the nitrile, meta to the nitrogen) is significantly deshielded, appearing as a distinct singlet/fine doublet >9.0 ppm. -

The Symmetry Check (

H): The 4-formylphenyl ring exhibits a characteristic AA'BB' splitting pattern (two "roofing" doublets), distinguishing it from the AMX pattern of the pyridine ring. -

The Nitrile Anchor (

C): The nitrile carbon (-C N) provides a characteristic quaternary signal ~117-119 ppm.[1][2]

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d

-

Reasoning: The molecule contains polar functional groups (-CN, -CHO).[1][2] DMSO-d

minimizes aggregation and prevents the hydration of the aldehyde to the gem-diol, which can occur in "wet" CDCl

Procedure:

-

Weigh 5–10 mg of the solid analyte into a clean vial.

-

Add 0.6 mL of DMSO-d

(99.9% D).[1][2] -

Agitate until fully dissolved.[1][2] Note: If suspension persists, filter through a glass wool plug directly into the NMR tube.

Acquisition Parameters (600 MHz equivalent)

-

Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

-

Relaxation Delay (

): Set to 5.0 seconds . -

Scans (NS): 16 (minimum) for

H; 1024 (minimum) for

Data Analysis & Interpretation

Representative H NMR Data (DMSO-d , 600 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling ( | Structural Logic |

| 10.12 | Singlet (s) | 1H | -CH O | - | Aldehyde proton (Deshielded by C=O anisotropy).[1][2] |

| 9.21 | Doublet (d) | 1H | Py-H2 | Most deshielded aromatic.[1][2] Ortho to -CN, meta to Py-N. | |

| 8.55 | Doublet of Doublets (dd) | 1H | Py-H4 | Ortho to -CN. Shows meta-coupling to H2.[1][2] | |

| 8.38 | Doublet (d) | 2H | Ph-H2'/H6' | Part of AA'BB'.[1][2] Ortho to pyridine ring.[1][2][4][5] | |

| 8.30 | Doublet (d) | 1H | Py-H5 | Para to -CN.[1][2] Overlaps closely with phenyl ring.[1][2] | |

| 8.08 | Doublet (d) | 2H | Ph-H3'/H5' | Part of AA'BB'.[1][2] Ortho to aldehyde (shielded relative to H2'/H6').[1][2] |

Representative C NMR Data (DMSO-d )

| Chemical Shift (δ, ppm) | Type | Assignment | Notes |

| 193.2 | Cq | -C HO | Carbonyl carbon.[1][2] |

| 158.5 | Cq | Py-C6 | Ipso to phenyl ring.[1][2] |

| 152.8 | CH | Py-C2 | Highly deshielded aromatic CH.[1][2] |

| 142.0 | Cq | Ph-C1' | Ipso to pyridine.[1][2] |

| 140.1 | CH | Py-C4 | |

| 136.5 | Cq | Ph-C4' | Ipso to aldehyde.[1][2] |

| 130.4 | CH | Ph-C3'/C5' | |

| 128.1 | CH | Ph-C2'/C6' | |

| 121.5 | CH | Py-C5 | |

| 117.2 | Cq | -C N | Nitrile carbon.[1][2] |

| 108.5 | Cq | Py-C3 | Ipso to nitrile.[1][2] |

Assignment Logic Workflow

The following diagram illustrates the decision tree for assigning the aromatic region, distinguishing the pyridine core from the phenyl substituent.

Figure 1: Logical workflow for the structural assignment of 6-(4-formylphenyl)nicotinonitrile.[1][2]

Troubleshooting & Impurity Analysis

Since this compound is typically synthesized via Suzuki-Miyaura coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid, specific impurities are common.[1][2]

Common Impurities Table

| Impurity Source | Diagnostic Signal ( | Remediation |

| 4-Formylphenylboronic acid | Broad singlets ~8.0-8.2 ppm (B-OH); Aldehyde ~10.0 ppm (slightly shifted).[1][2] | Wash crude solid with 5% NaHCO |

| Triphenylphosphine oxide | Multiplets at 7.5 – 7.7 ppm.[1][2] | Recrystallization from Ethanol/Hexane or column chromatography.[1][2] |

| Water | Singlet at 3.33 ppm (variable).[1][2] | Dry sample in vacuum desiccator; store DMSO-d |

| Homocoupling (Biphenyl) | Symmetric AA'BB' system, lacks pyridine signals. | Check stoichiometry of catalyst; requires chromatographic separation.[1][2] |

The "Wet Aldehyde" Issue

In the presence of water (or if using old DMSO), the aldehyde peak at 10.12 ppm may broaden or diminish, appearing as a hydrate (gem-diol) signal upfield.

-

Validation: If the aldehyde integral is < 0.95H, check for a broad singlet around 6.0-6.5 ppm (gem-diol OH) or dry the sample and re-acquire.[1]

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1]

-

NMR Solvent Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link[1]

-

Pyridine Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (General reference for substituent effects on pyridine rings).

-

Analogous Structure Data: SpectraBase entry for 6-phenylnicotinonitrile derivatives.[1][2] Link

Sources

Application Note: Structural Characterization of 6-(4-Formylphenyl)nicotinonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract & Introduction

This application note provides a comprehensive guide to the analysis of 6-(4-formylphenyl)nicotinonitrile (CAS No. 851340-81-3) using Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2] 6-(4-Formylphenyl)nicotinonitrile is a bifunctional organic molecule featuring a nicotinonitrile core linked to a formyl-substituted phenyl ring. Nicotinonitrile derivatives are significant building blocks in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding use as fluorescent materials.[3][4]

Given its role as a key intermediate in drug development and organic synthesis, unambiguous structural confirmation and purity assessment are critical.[5] FT-IR spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to the presence of specific functional groups, providing a distinct molecular "fingerprint." This guide details the theoretical basis for interpreting the infrared spectrum of this molecule, presents validated protocols for sample preparation, and outlines a systematic workflow for spectral analysis.

Scientific Principles: Vibrational Assignments

The infrared spectrum of 6-(4-formylphenyl)nicotinonitrile is governed by the vibrational modes of its constituent functional groups. When the molecule absorbs infrared radiation at a frequency matching one of its natural vibrational frequencies, the amplitude of that vibration increases, resulting in an absorption band in the spectrum. The position, intensity, and shape of these bands are directly correlated with the molecule's structure.

The key functional groups and their expected vibrational characteristics are:

-

Aromatic Nitrile (Pyridine-C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this vibration typically appears as a sharp, intense band between 2240 and 2220 cm⁻¹.[6] Conjugation with the pyridine ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated aliphatic nitriles.[6][7]

-

Aromatic Aldehyde (Phenyl-CHO):

-

Carbonyl (C=O) Stretch: This is an intense and sharp absorption. The conjugation of the carbonyl group with the phenyl ring delocalizes the pi-electrons, weakening the C=O double bond and lowering the absorption frequency to the 1710-1685 cm⁻¹ range.[8][9][10]

-

Aldehydic C-H Stretch: The stretch of the hydrogen atom attached to the carbonyl carbon is highly characteristic. It typically manifests as one or two moderate-intensity bands in the 2830-2695 cm⁻¹ region.[8] The presence of a peak near 2720 cm⁻¹, often appearing as a shoulder to the left of the main aliphatic C-H stretches, is a strong indicator of an aldehyde.[8][11]

-

-

Aromatic Systems (Phenyl and Pyridine Rings):

-

Aromatic C-H Stretch: The stretching vibrations of hydrogens attached to the aromatic rings give rise to a group of weak to moderate bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]

-

Aromatic C=C Ring Stretch: The stretching of carbon-carbon double bonds within the aromatic rings produces a series of absorptions of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

-

Out-of-Plane (OOP) C-H Bending: These vibrations in the 900-690 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted (para) phenyl ring, a strong band is expected between 860-800 cm⁻¹.

-

Data Presentation: Summary of Expected Absorption Bands

The following table summarizes the anticipated vibrational modes for 6-(4-formylphenyl)nicotinonitrile and their expected wavenumber ranges.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic (Aryl) | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aldehyde (O=C-H) | 2830 - 2700 | Medium, often sharp |

| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 | Strong, Sharp |

| C=O Stretch | Conjugated Aldehyde | 1710 - 1685 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 860 - 800 | Strong |

Experimental Protocols & Workflows

Accurate spectral acquisition is contingent upon correct sample preparation. For solid samples like 6-(4-formylphenyl)nicotinonitrile, several methods are available.

Diagram: General FT-IR Experimental Workflow

Caption: High-level workflow for FT-IR analysis.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This is the gold standard for high-quality transmission spectra of solids. The principle relies on embedding the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[12]

-

Causality: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering. KBr is hygroscopic; moisture must be rigorously excluded as water exhibits broad, intense IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[12]

-

Methodology:

-

Preparation: Gently heat spectroscopy-grade KBr powder in an oven at 110°C for 2-4 hours and cool in a desiccator.

-

Mixing: In an agate mortar, combine ~1-2 mg of 6-(4-formylphenyl)nicotinonitrile with ~150-200 mg of the dried KBr.

-

Grinding: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, pale appearance.

-

Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Evacuate the die under vacuum for 2-3 minutes to remove trapped air.

-

Compression: Apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

-

Analysis: Carefully release the pressure, disassemble the die, and place the resulting pellet in the spectrometer's sample holder for analysis.[13][14]

-

Protocol 2: Nujol™ Mull Method

This technique involves dispersing the solid sample in a mulling agent (Nujol, a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).

-

Causality: Mulling reduces scattering by surrounding the sample particles with a medium of similar refractive index. This method is advantageous for samples that may be sensitive to the high pressure of KBr pelleting or are difficult to grind. The key limitation is that the spectrum of Nujol (strong C-H bands at ~2920, 2850, 1460, and 1375 cm⁻¹) will be superimposed on the sample spectrum.[15][16]

-

Methodology:

-

Preparation: Place 2-5 mg of the sample in an agate mortar.

-

Mulling: Add 1-2 drops of Nujol. Grind the mixture until a smooth, thick paste (mull) is formed.

-

Application: Using a spatula, transfer a small amount of the mull to the center of one polished salt plate.

-

Assembly: Place the second salt plate on top and gently rotate it to spread the mull into a thin, uniform film, ensuring no air bubbles are trapped.

-

Analysis: Place the assembled plates into the spectrometer's sample holder for measurement.

-

Protocol 3: Attenuated Total Reflectance (ATR)

ATR is the most rapid and straightforward sampling technique, requiring minimal sample preparation. The sample is pressed directly against a high-refractive-index crystal (often diamond).

-

Causality: An IR beam is directed into the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[17][18][19] The sample absorbs energy from this wave at its characteristic frequencies. The quality of the spectrum is highly dependent on achieving firm, uniform contact between the sample and the crystal.

-

Methodology:

-

Background: Ensure the ATR crystal surface is clean. Collect a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid 6-(4-formylphenyl)nicotinonitrile powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the built-in press anvil and apply consistent pressure to force the sample into intimate contact with the crystal.

-

Analysis: Collect the sample spectrum.

-